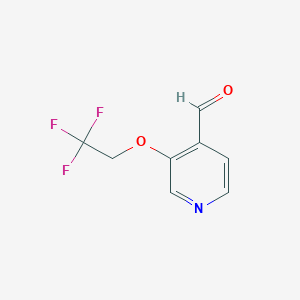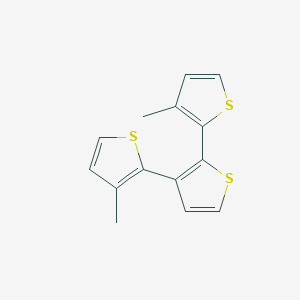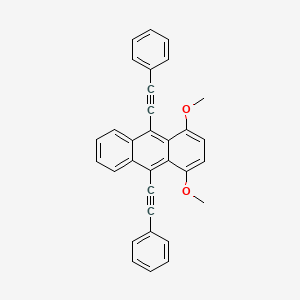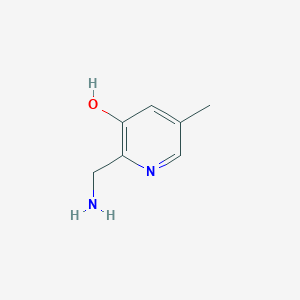
2-(Aminomethyl)-5-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-methylpyridin-3-ol is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methylpyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 5-methyl-3-pyridinol with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 5-methyl-3-pyridinol, formaldehyde, ammonia.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 60-80°C.
Procedure: Formaldehyde is added dropwise to a solution of 5-methyl-3-pyridinol in water, followed by the addition of ammonia. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is isolated by filtration, followed by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same starting materials and reaction conditions but utilizes automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(aminomethyl)-5-methylpyridine-3-one.
Reduction: Formation of 2-(aminomethyl)-5-methylpyridine.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-(Aminomethyl)-5-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-methylpyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the methyl and hydroxyl groups, making it less versatile in certain reactions.
5-Methyl-3-pyridinol: Lacks the aminomethyl group, limiting its applications in amine-related reactions.
2-(Hydroxymethyl)-5-methylpyridine: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
2-(Aminomethyl)-5-methylpyridin-3-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(aminomethyl)-5-methylpyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7(10)6(3-8)9-4-5/h2,4,10H,3,8H2,1H3 |
InChI Key |
XWVATHYBQUAEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


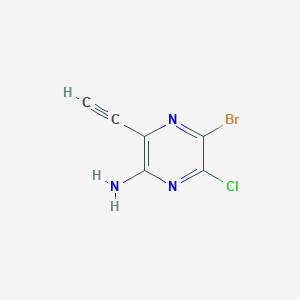


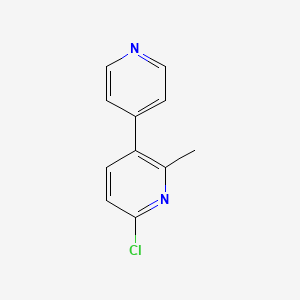
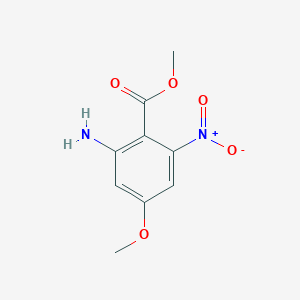

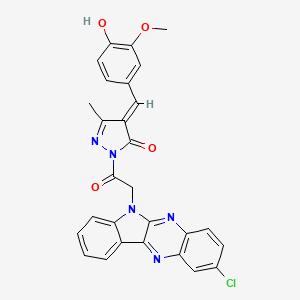

![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

